N-Carbobenzyloxy Pramipexole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

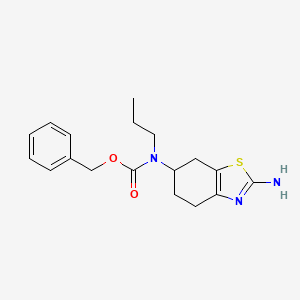

N-Carbobenzyloxy Pramipexole is a derivative of Pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of Pramipexole. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the nitrogen site during multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxy Pramipexole typically involves the protection of the amine group in Pramipexole. The process begins with the reaction of Pramipexole with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: N-Carbobenzyloxy Pramipexole undergoes several types of chemical reactions, including:

Hydrogenation: The carbobenzyloxy group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions:

Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, and an alcoholic solvent such as ethanol or methanol.

Enzymatic Deprotection: Specific deprotectase enzymes, mild aqueous conditions.

Major Products:

Pramipexole: The primary product obtained after the removal of the carbobenzyloxy group.

Benzyl Alcohol: A byproduct formed during the deprotection process.

Aplicaciones Científicas De Investigación

N-Carbobenzyloxy Pramipexole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various Pramipexole derivatives for studying structure-activity relationships.

Biology: Employed in biochemical studies to investigate the role of dopamine receptors in neurological disorders.

Medicine: Utilized in the development of new therapeutic agents for Parkinson’s disease and other dopamine-related conditions.

Industry: Applied in the production of pharmaceutical compounds where selective protection and deprotection of functional groups are required

Mecanismo De Acción

The mechanism of action of N-Carbobenzyloxy Pramipexole is primarily related to its parent compound, Pramipexole. Pramipexole acts as a dopamine receptor agonist, specifically targeting the D2, D3, and D4 receptors in the brain. By stimulating these receptors, Pramipexole helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome. The carbobenzyloxy group serves as a protective moiety during synthesis and does not significantly alter the pharmacological activity of Pramipexole .

Comparación Con Compuestos Similares

Pramipexole: The parent compound, used for treating Parkinson’s disease and Restless Legs Syndrome.

Dexpramipexole: An enantiomer of Pramipexole, investigated for its potential in treating amyotrophic lateral sclerosis (ALS).

Ropinirole: Another non-ergot dopamine agonist used for similar therapeutic purposes.

Uniqueness: N-Carbobenzyloxy Pramipexole is unique due to the presence of the carbobenzyloxy protecting group, which allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of various Pramipexole derivatives and other related compounds .

Actividad Biológica

N-Carbobenzyloxy pramipexole is a derivative of pramipexole, a well-known non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pramipexole

Pramipexole is recognized for its dopaminergic effects, which are crucial in managing motor symptoms associated with Parkinson's disease. It acts as an agonist at dopamine D2 and D3 receptors, facilitating dopaminergic neurotransmission. Additionally, pramipexole exhibits antioxidant properties, which may contribute to its neuroprotective effects against oxidative stress in neuronal tissues .

Pharmacological Properties

Mechanism of Action:

this compound retains the core structure of pramipexole but with modifications that may enhance its pharmacological profile. The compound is believed to exert its effects through:

- Dopamine Receptor Agonism: Primarily targeting D2 and D3 receptors, enhancing dopaminergic signaling.

- Antioxidant Activity: Reducing reactive oxygen species (ROS) production, thereby protecting neurons from oxidative damage .

- Neuroprotection: Inhibition of mitochondrial transition pore opening, which is associated with programmed cell death in dopaminergic neurons .

Table 1: Biological Activity Summary of this compound

Case Studies

Several case studies have highlighted the effectiveness of pramipexole derivatives, including this compound, in clinical settings:

-

Case Study on Drug-Induced Parkinsonism:

A 51-year-old female patient with bipolar disorder type I exhibited symptoms of drug-induced parkinsonism. Upon switching from lurasidone to pramipexole, significant improvements were noted in both her parkinsonian and depressive symptoms. This suggests that pramipexole can be beneficial not only for motor symptoms but also for mood disorders . -

Long-Term Efficacy Study:

In a study assessing the long-term efficacy of pramipexole extended release (ER), patients showed a statistically significant decrease in the Unified Parkinson Disease Rating Scale (UPDRS-III) scores after 13 weeks of treatment. The mean decrease was reported as 8 points, indicating substantial improvement in motor function .

Research Findings

Recent research has focused on the metabolic pathways and potential advantages of this compound compared to its parent compound:

- Metabolism Studies: Investigations into the metabolic stability of this compound indicate that it may exhibit lower turnover rates in human hepatocytes compared to rat models, suggesting species-specific metabolic pathways that could impact therapeutic efficacy .

- Comparative Effectiveness: A meta-analysis encompassing multiple studies has shown that pramipexole significantly improves motor symptoms and reduces the need for additional dopaminergic therapy, reinforcing its role as a first-line treatment for Parkinson's disease .

Propiedades

IUPAC Name |

benzyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-N-propylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-10-21(18(22)23-12-13-6-4-3-5-7-13)14-8-9-15-16(11-14)24-17(19)20-15/h3-7,14H,2,8-12H2,1H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYZLZWSJOFMJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCC2=C(C1)SC(=N2)N)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.